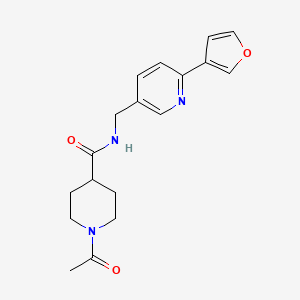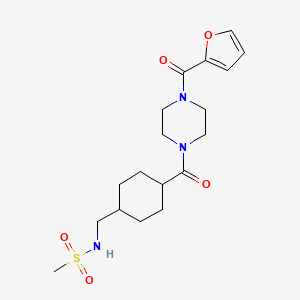
Methyl 4-(((6-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(((6-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate, also known as MCB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MCB belongs to the class of benzamide derivatives and has been shown to exhibit promising pharmacological properties.
科学的研究の応用
Organic Synthesis and Chemical Properties
In the realm of organic chemistry, the electrochemical behavior of related compounds, such as 3-cyano- and 3-carbamoyl- 1-methyl- or benzyl- 1,4-dihydropyridines, has been extensively studied, revealing insights into their oxidation and reduction processes. These compounds can be oxidized and reduced in a single step, indicating potential applications in developing new synthetic pathways and understanding their electrochemical properties (Trazza, Andruzzi, & Carelli, 1982).
Material Science and Engineering
In material science, the compound's derivatives have shown promise. For instance, research into pressure-induced phase transitions in similar molecular structures has highlighted the utility of such compounds in crystal engineering. These studies demonstrate how pressure can alter molecular conformations and crystal packing, offering valuable insights into designing materials with specific properties (Johnstone et al., 2010).
Polymer Science
In polymer science, derivatives of Methyl 4-(((6-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate have been used to synthesize novel polymers. For example, the synthesis and characterization of Methyl 4-(9H-carbazole-9-carbanothioylthio) benzoate (MCzCTB) highlight its potential in electropolymerization and as a material for supercapacitor and biosensor applications. The study of its capacitive behavior and polymerization effects due to its molecular structure offers a pathway to new materials with specific electronic properties (Ates, Uludağ, Arican, & Karazehir, 2015).
Photophysical Properties
The exploration of nitroxide-mediated photopolymerization introduces compounds bearing chromophore groups linked to aminoxyl functions, showcasing innovative approaches to photoinitiation and polymerization processes. Such research underscores the potential of Methyl 4-(((6-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate derivatives in developing new photopolymerization strategies with enhanced efficiency and control over the polymer properties (Guillaneuf et al., 2010).
特性
IUPAC Name |
methyl 4-[(6-cyclopropylpyridin-3-yl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-18(22)15-7-5-14(6-8-15)17(21)20-11-12-2-9-16(19-10-12)13-3-4-13/h2,5-10,13H,3-4,11H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVOYHQGKDVKLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate](/img/structure/B2418387.png)
![2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2418390.png)
![2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2418392.png)


![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2418397.png)
![(Z)-N-(5-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2418399.png)
![N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2418402.png)
![(3R)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2418403.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2418404.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]azepane-1-sulfonamide](/img/structure/B2418406.png)